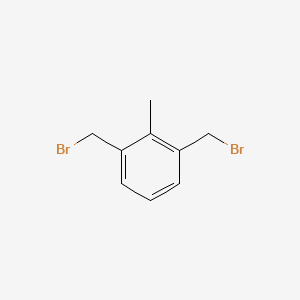

1,3-Bis(bromomethyl)-2-methylbenzene

Description

1,3-Bis(bromomethyl)-2-methylbenzene is a brominated aromatic compound featuring bromomethyl (-CH2Br) groups at the 1- and 3-positions and a methyl (-CH3) group at the 2-position of the benzene ring. This structure renders it a versatile intermediate in organic synthesis, particularly in constructing coordination polymers and macrocyclic compounds. For example, it has been employed as a ligand in hydrothermal syntheses of lead phosphonate coordination polymers, which exhibit applications in photochemical materials and ion exchange due to their layered structures . Its reactivity in nucleophilic substitution (SN2) reactions also makes it valuable for macrocycle synthesis, as bromomethyl groups readily participate in cyclization processes .

Properties

CAS No. |

41563-68-2 |

|---|---|

Molecular Formula |

C9H10Br2 |

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1,3-bis(bromomethyl)-2-methylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

DWEFDIZYZGKDRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(bromomethyl)-2-methylbenzene can be synthesized through the bromination of 2-methyl-m-xylene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(bromomethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR), leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, amines, or thioethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl groups.

Scientific Research Applications

1,3-Bis(bromomethyl)-2-methylbenzene has several applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties, such as flame retardancy and thermal stability.

Material Science: It is used in the development of advanced materials, including photoactive materials and membranes.

Biological Studies: The compound can be used as a cross-linking agent in the study of protein-protein interactions and other biological processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(bromomethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive due to the presence of the electron-withdrawing bromine atoms, which make the carbon atoms more electrophilic. This allows the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1,3-bis(bromomethyl)-2-methylbenzene with analogous brominated compounds, focusing on structural features, synthesis methods, and applications.

Structural and Functional Group Variations

1,3-Bis(bromomethyl)benzene

- Structure : Lacks the 2-methyl group present in the target compound.

- Synthesis : Prepared via reaction of 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane with 1,3-bis(bromomethyl)benzene in MeCN/K2CO3, followed by deprotection with TFA .

- Applications : Primarily used to synthesize macrocycles (e.g., tetraazacyclododecane derivatives) for catalytic or medicinal chemistry .

1,3-Bis(bromomethyl)-2-nitrobenzene

- Structure: Substitutes the 2-methyl group with a nitro (-NO2) group.

- Synthesis : Derived from benzene analogs via nitration and bromomethylation.

- Applications : Serves as a macrocycle intermediate; the nitro group’s electron-withdrawing nature enhances electrophilicity, favoring nucleophilic attack .

- Key Difference : The nitro group significantly alters electronic properties, increasing reactivity in aromatic substitution but reducing stability under basic conditions compared to the methyl-substituted compound .

1,3-Bis(bromomethyl)-2,4,6-trimethylbenzene

- Structure : Features additional methyl groups at the 4- and 6-positions.

- Synthesis : Used in hydrothermal reactions with lead salts to form Pb4L2 coordination polymers .

- Applications : Forms 2D layered materials with applications in proton conduction and catalysis.

- Key Difference : Increased methyl substitution enhances hydrophobicity and steric bulk, influencing polymer dimensionality and stability .

2,2-Bis(bromomethyl)-1,3-propanediol

- Structure : Aliphatic diol with bromomethyl groups on a propane backbone.

- Applications : Flame retardant; bromine content and hydroxyl groups contribute to fire suppression .

- Key Difference : The aliphatic structure and diol functional groups shift applications toward industrial flame retardancy rather than aromatic macrocycle synthesis .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-bis(bromomethyl)-2-methylbenzene, and how do reaction conditions influence product purity?

- The compound is typically synthesized via bromination of 2-methyl-m-xylene using brominating agents like N-bromosuccinimide (NBS) or dibromine under radical initiation. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., CCl₄ vs. DCM) critically affect regioselectivity and byproduct formation. For example, excess bromine may lead to over-bromination, necessitating strict stoichiometric control . Purity optimization often involves column chromatography or recrystallization from non-polar solvents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Distinct signals for benzylic bromine (δ ~4.3–4.6 ppm for CH₂Br) and aromatic protons (δ ~6.9–7.5 ppm) confirm substitution patterns.

- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 277.98 (C₉H₁₀Br₂) validates the molecular formula .

- FT-IR : Stretching vibrations for C-Br bonds (~550–650 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) provide structural corroboration .

Q. What safety protocols are essential when handling this compound?

- Toxicity : Classified as a mild aquatic toxin; avoid environmental release .

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and splash goggles due to alkyl bromide reactivity and potential skin/eye irritation .

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during its use in cross-coupling reactions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution (Sₙ2), while non-polar solvents may promote elimination.

- Catalyst design : Palladium catalysts (e.g., Pd(PPh₃)₄) paired with bulky ligands suppress β-hydride elimination in Suzuki-Miyaura couplings .

- Temperature modulation : Lower temperatures (0–25°C) stabilize transition states for substitution over elimination .

Q. What strategies resolve discrepancies in crystallographic vs. computational structural data for this compound?

- X-ray crystallography : Resolves absolute configuration but may fail for low-symmetry crystals.

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å suggest crystal packing effects or solvent interactions .

- Synchrotron studies : High-resolution data can clarify ambiguous electron density maps for bromine atoms .

Q. How does steric hindrance from the 2-methyl group influence its reactivity in polymer chemistry?

- The methyl group at position 2 reduces accessibility of the benzylic bromine, slowing polymerization kinetics in step-growth reactions (e.g., polyether synthesis). Kinetic studies show a ~30% decrease in reactivity compared to unsubstituted analogs .

- Mitigation : Use elevated temperatures (120–150°C) or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the bromomethyl groups .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for Heck reactions using this substrate?

- Base sensitivity : Strong bases (e.g., K₂CO₃) deprotonate the benzylic position, forming carbocation intermediates that compete with palladium-mediated pathways.

- Additive effects : Tetrabutylammonium bromide (TBAB) stabilizes palladium intermediates, improving yields by 15–20% in arylations .

- Substrate purity : Trace moisture or oxygen in the reaction mixture can deactivate catalysts, leading to inconsistent results .

Methodological Guidelines

- Synthetic optimization : Use DOE (Design of Experiments) to screen variables (temperature, solvent, catalyst loading) for maximum yield .

- Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to confirm assignments .

- Contradiction resolution : Employ control experiments (e.g., isotopic labeling) to isolate competing pathways in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.